(1R,2S)-2-fluorocyclohexanamine hydrochloride (1R,2S)-2-fluorocyclohexanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059908-57-3
VCID: VC8088306
InChI: InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1
SMILES: C1CCC(C(C1)N)F.Cl
Molecular Formula: C6H13ClFN
Molecular Weight: 153.62

(1R,2S)-2-fluorocyclohexanamine hydrochloride

CAS No.: 2059908-57-3

Cat. No.: VC8088306

Molecular Formula: C6H13ClFN

Molecular Weight: 153.62

* For research use only. Not for human or veterinary use.

(1R,2S)-2-fluorocyclohexanamine hydrochloride - 2059908-57-3

Specification

CAS No. 2059908-57-3
Molecular Formula C6H13ClFN
Molecular Weight 153.62
IUPAC Name (1R,2S)-2-fluorocyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1
Standard InChI Key IOXBYKGOFZSEIL-RIHPBJNCSA-N
Isomeric SMILES C1CC[C@@H]([C@@H](C1)N)F.Cl
SMILES C1CCC(C(C1)N)F.Cl
Canonical SMILES C1CCC(C(C1)N)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Configuration

(1R,2S)-2-Fluorocyclohexanamine hydrochloride is a chiral amine salt in which the fluorine atom occupies the equatorial position on the cyclohexane ring, and the amine group is protonated as a hydrochloride salt. The (1R,2S) stereochemistry ensures its utility in asymmetric synthesis, where the spatial arrangement of substituents critically influences biological activity and molecular interactions .

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is (1R,2S)-2-fluorocyclohexanamine hydrochloride, with two primary CAS Registry Numbers: 1335302-62-9 and 2059908-57-3 . These identifiers distinguish it from related fluorinated cyclohexylamines, such as (1R,2S)-2-fluorocyclopropylaminetosylate (CAS 143062-84-4), which features a cyclopropane ring instead of cyclohexane .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number1335302-62-9, 2059908-57-3
Molecular FormulaC6H13ClFN\text{C}_6\text{H}_{13}\text{ClFN}
Molecular Weight153.62–153.63 g/mol
Purity95–98%

Physicochemical Properties

Spectroscopic Characteristics

High-purity batches (≥95%) are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography–mass spectrometry (LC-MS) . The fluorine atom’s electronegativity induces distinct 19F^{19}\text{F}-NMR shifts, while the cyclohexane ring’s chair conformation influences proton coupling patterns in 1H^{1}\text{H}-NMR spectra.

Synthesis and Manufacturing

Stereoselective Synthesis Routes

The synthesis of (1R,2S)-2-fluorocyclohexanamine hydrochloride involves multistep strategies to achieve stereochemical control. A plausible route begins with the fluorination of a cyclohexene precursor via hydrofluorination, followed by resolution of enantiomers using chiral auxiliaries or enzymatic methods. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Challenges

Commercial suppliers such as AKSci and Molport emphasize small-scale production (1–5 g batches) due to the compound’s specialized applications . The high cost (e.g., $1,388 per gram for 98% purity) reflects the complexity of maintaining stereochemical integrity during scale-up .

Applications in Research and Development

Catalysis and Material Science

In asymmetric catalysis, the compound serves as a ligand precursor for transition-metal complexes. Its rigid cyclohexane backbone and fluorine substituent modulate steric and electronic effects, improving catalytic selectivity in cross-coupling reactions .

ParameterRecommendationSource
Storage Conditions2–8°C, dry environment
Hazard StatementsXi (Irritant)
Precautionary MeasuresUse personal protective equipment (PPE)

Environmental Impact

No ecotoxicity data are available, but fluorinated amines generally require careful disposal to prevent groundwater contamination. Incineration with alkaline scrubbers is recommended for waste management .

Comparison with Related Fluorinated Cyclohexylamine Derivatives

(1R,2S)-2-Fluorocyclopropylaminetosylate

This cyclopropane analog (CAS 143062-84-4) shares the (1R,2S) configuration but features a tosylate counterion. The smaller ring size increases ring strain, potentially enhancing reactivity in alkylation reactions .

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